Bienvenue dans la boutique en ligne BenchChem!

1-(cyclopentylacetyl)indoline

Lipophilicity Physicochemical property Membrane permeability

1-(Cyclopentylacetyl)indoline is a synthetic indoline derivative featuring a cyclopentylacetyl moiety appended to the indoline nitrogen. It belongs to a broader class of N-acylindolines that serve as versatile intermediates in medicinal chemistry, particularly as precursors to acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors and leukotriene receptor antagonists.

Molecular Formula C15H19NO
Molecular Weight 229.32 g/mol
Cat. No. B5914763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(cyclopentylacetyl)indoline
Molecular FormulaC15H19NO
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESC1CCC(C1)CC(=O)N2CCC3=CC=CC=C32
InChIInChI=1S/C15H19NO/c17-15(11-12-5-1-2-6-12)16-10-9-13-7-3-4-8-14(13)16/h3-4,7-8,12H,1-2,5-6,9-11H2
InChIKeyFETBZUOVVPQZAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclopentylacetyl)indoline – Core Structural and Chemical Identity for Research Procurement


1-(Cyclopentylacetyl)indoline is a synthetic indoline derivative featuring a cyclopentylacetyl moiety appended to the indoline nitrogen. It belongs to a broader class of N-acylindolines that serve as versatile intermediates in medicinal chemistry, particularly as precursors to acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors [1] and leukotriene receptor antagonists [2]. The compound’s molecular framework – a saturated indoline core bearing a cyclopentylacetyl substituent – distinguishes it from simple N-acetyl or N-benzoyl analogs by providing enhanced lipophilicity (predicted LogP ~3.0–3.5) and a conformationally constrained cyclopentyl ring that modulates target recognition . Its primary documented use is as a synthetic building block in the assembly of pharmacologically active indoline derivatives [1].

Why 1-(Cyclopentylacetyl)indoline Cannot Be Replaced by Generic Indoline or Simple N-Acylindoline Analogs


1-(Cyclopentylacetyl)indoline occupies a specific synthetic niche that generic alternatives do not fulfill. The cyclopentylacetyl group introduces a combination of cycloaliphatic bulk and conformational restriction absent in N-acetylindoline (planar, minimal steric profile) or N-benzoylindoline (aromatic rigidity) [1]. In the context of ACAT inhibitor synthesis, the cyclopentylacetyl substituent serves as a critical pharmacophoric element; SAR studies on indoline-based ACAT inhibitors demonstrate that replacement of the cyclopentyl moiety with smaller alkyl or aryl groups leads to substantial loss of inhibitory potency [2]. Furthermore, the compound serves as a direct synthetic entry point to cyclopentylacetyl-containing leukotriene antagonists, where the cyclopentylacetamide substructure was identified as a preferred substituent through systematic C-6 exploration (pKB = 7.5–7.8 vs LTE4) [3]. Simply substituting with a different N-acylindoline would yield a different chemotype with altered target engagement profiles and synthetic trajectories [3].

Quantitative Differentiation Evidence for 1-(Cyclopentylacetyl)indoline Against Closest Analogs


Lipophilicity (LogP) Advantage Over 1-Acetylindoline for Membrane Permeability-Dependent Assays

The cyclopentylacetyl group confers substantially higher lipophilicity compared to the acetyl analog, consistent with LogP contributions observed across indoline-based ACAT inhibitor series. In the indoline ACAT inhibitor SAR study by Takahashi et al., replacing a cyclopentyl substituent with a smaller alkyl group reduced LogP by approximately 1.5–2.0 units and correlated with diminished cellular ACAT inhibitory potency . For 1-(cyclopentylacetyl)indoline specifically, predicted LogP values fall in the range of 3.0–3.5, whereas the directly comparable 1-acetylindoline (CAS 16078-30-1) has a predicted LogP of approximately 1.5 [1]. This differential translates to an estimated 30- to 100-fold higher calculated octanol-water partition coefficient for the target compound.

Lipophilicity Physicochemical property Membrane permeability

Conformational Restriction of Cyclopentylacetyl vs. Linear Acyl Chains: Impact on Target Binding Entropy

The cyclopentylacetyl group introduces a five-membered cycloalkane ring that restricts rotational自由度 compared to linear aliphatic acyl chains such as butyryl or hexanoyl. In kinase inhibitor SAR where cyclopentyl-substituted indolines were directly compared to isopropyl-substituted analogs, the cyclopentyl variant showed a 47-fold improvement in potency, attributed to pre-organization of the binding conformation [1]. In leukotriene antagonist SAR, the cyclopentylacetamide motif was specifically identified as a preferred substituent over linear alkyl amides, achieving pKB values of 7.5–7.8 against LTE4 on guinea pig trachea [2]. 1-(Cyclopentylacetyl)indoline embodies this conformational restriction in a minimalist scaffold, offering a defined ratio of sp³-hybridized carbons (fraction sp³ ≈ 0.53) that enhances solubility and reduces aromatic stacking artifacts compared to 1-benzoylindoline [3].

Conformational restriction Binding entropy Structure-activity relationship

Synthetic Utility as a Direct Intermediate to ACAT Inhibitors vs. Unsubstituted Indoline

1-(Cyclopentylacetyl)indoline serves as a direct synthetic intermediate for producing indoline derivatives with ACAT inhibitory activity, a property not shared by unsubstituted indoline. Sankyo Company's patent (US 6,608,068; JP2002302481) explicitly describes N-cyclopentylacetyl indoline intermediates used in the preparation of potent ACAT inhibitors [1]. The carboxylic acid analog (1-(2-cyclopentylacetyl)indoline-2-carboxylic acid) derived from this scaffold inhibited macrophage, hepatic, and intestinal ACAT with IC50 values of 1.9, 0.7, and 0.7 µM, respectively, and demonstrated oral bioavailability with Cmax of 0.9 µg/mL (rats), 3.0 µg/mL (rabbits), and 11.2 µg/mL (dogs) at 10 mg/kg [2]. Unsubstituted indoline lacks the cyclopentylacetyl pharmacophore and requires additional synthetic steps to install this moiety, adding 2–3 synthetic transformations [1].

ACAT inhibitor Synthetic intermediate Acyl-CoA:cholesterol acyltransferase

Leukotriene Antagonist Pharmacophore Contribution: Cyclopentylacetamide as Preferred Substituent

Systematic SAR exploration of C-6 substituted 4-(indol-1-ylmethyl)-3-methoxybenzoic acids by Matassa et al. identified cyclopentylacetamide and cyclopentylurethane as preferred substituents for peptidoleukotriene antagonism, achieving pKB values of 7.5–7.8 against LTE4 on guinea pig trachea [1]. This finding was confirmed in a separate study on 1,3,6-trisubstituted indoles where the cyclopentylacetyl group again emerged as optimal [2]. 1-(Cyclopentylacetyl)indoline provides this validated pharmacophoric element as a core building block. By contrast, indoline derivatives bearing N-acetyl or N-propionyl groups were not reported to achieve comparable leukotriene antagonism in the same assay systems [1].

Leukotriene antagonist Peptidoleukotriene Asthma pharmacology

CYP450-Mediated Dehydrogenation Susceptibility: Indoline Core Metabolism Comparison

The indoline core of 1-(cyclopentylacetyl)indoline is subject to cytochrome P450-mediated aromatization to the corresponding indole, a metabolic pathway demonstrated for indoline substrates by Sun et al. [1]. This CYP450-catalyzed dehydrogenation represents a potential metabolic liability for indoline-containing compounds. While no direct metabolic stability data exist for 1-(cyclopentylacetyl)indoline specifically, the N-acyl substitution may modulate CYP450 recognition: N-substituted indolines generally exhibit altered dehydrogenation rates compared to unsubstituted indoline, with larger N-acyl groups potentially reducing metabolic susceptibility through steric shielding of the indoline C2–C3 bond [1]. This class-level inference suggests a potential advantage over unsubstituted indoline in metabolic stability, though direct comparative data are lacking.

CYP450 metabolism Indoline dehydrogenation Metabolic stability

Procurement-Driven Application Scenarios for 1-(Cyclopentylacetyl)indoline


ACAT Inhibitor Lead Optimization Programs Requiring Pre-functionalized Indoline Scaffolds

Medicinal chemistry teams developing ACAT inhibitors for hyperlipidemia and atherosclerosis can procure 1-(cyclopentylacetyl)indoline as a direct synthetic entry point, eliminating 2–3 synthetic steps versus starting from unsubstituted indoline [5]. Downstream carboxylic acid derivatives of this scaffold have demonstrated sub-micromolar ACAT inhibitory activity (hepatic and intestinal IC50 = 0.7 µM) and oral bioavailability across three preclinical species [4]. The cyclopentylacetyl moiety is a critical pharmacophoric element; its removal abolishes ACAT inhibitory potency, while its conformational restriction contributes favorably to target binding entropy [5].

Peptidoleukotriene Antagonist Discovery Leveraging Validated Cyclopentylacetamide Pharmacophore

Researchers pursuing novel leukotriene receptor antagonists for asthma or inflammatory indications can use 1-(cyclopentylacetyl)indoline as a core building block incorporating the cyclopentylacetamide motif independently validated as a preferred substituent through systematic SAR (pKB = 7.5–7.8 vs LTE4) [5]. The compound's indoline core allows further functionalization at the C-5 and C-6 positions, critical sites for optimizing leukotriene receptor affinity and selectivity [4].

Physicochemical Property Optimization for Cell-Based Assays Requiring Enhanced Membrane Permeability

For cell-based target engagement or phenotypic screening assays where intracellular target access is rate-limiting, 1-(cyclopentylacetyl)indoline offers a predicted LogP advantage of +1.5 to +2.0 over 1-acetylindoline (estimated 30–100× higher octanol-water partition coefficient) [5]. This enhanced lipophilicity, combined with a favorable fraction of sp³-hybridized carbons (~0.53) that reduces non-specific aromatic stacking, makes it a superior choice over planar N-benzoylindoline for assays sensitive to compound physicochemical properties [4].

Synthetic Methodology Development Using Indoline Scaffolds with Sterically Demanding N-Substituents

Synthetic chemists exploring new reaction methodologies on indoline scaffolds can employ 1-(cyclopentylacetyl)indoline as a model substrate bearing a sterically demanding, conformationally restricted N-acyl group. The cyclopentylacetyl substituent provides a defined steric environment that influences regioselectivity in electrophilic aromatic substitution and cycloaddition reactions on the indoline core, offering distinct reactivity patterns compared to N-acetyl or N-benzoyl analogs [5].

Quote Request

Request a Quote for 1-(cyclopentylacetyl)indoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.